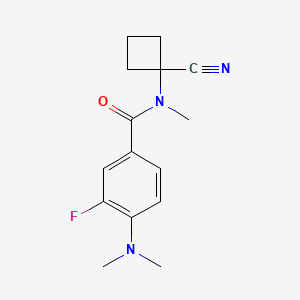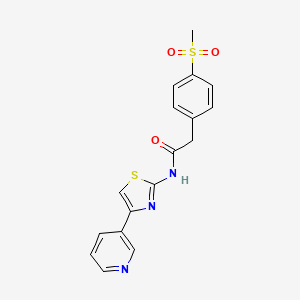
N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, commonly known as CM156, is a novel compound that has shown potential in various scientific research applications. CM156 belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Shahinshavali et al. (2021) presents an alternative synthesis route for a compound structurally similar to the targeted chemical, highlighting the importance of synthesis methods in pharmaceutical chemistry (Shahinshavali et al., 2021).
Molecular Interaction and Receptor Analysis
- Research by Shim et al. (2002) investigates the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, demonstrating the relevance of such compounds in receptor binding studies (Shim et al., 2002).
Process Optimization for Related Compounds
- Wei et al. (2016) report on a scalable and facile process for preparing a compound related to the target, emphasizing the importance of process optimization in drug development (Wei et al., 2016).
Antimicrobial Applications
- Patel et al. (2011) explore the synthesis and antimicrobial activity of new pyridine derivatives, indicating potential antimicrobial applications for compounds similar to the target (Patel et al., 2011).
Anti-inflammatory and Analgesic Potential
- Abu‐Hashem et al. (2020) synthesized novel compounds and evaluated them for COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting similar potential for the target compound (Abu‐Hashem et al., 2020).
Estrogen Receptor Binding and Anti-proliferative Activities
- A study by Parveen et al. (2017) on the synthesis and estrogen receptor binding of similar compounds shows potential for anti-proliferative activities against cancer cell lines (Parveen et al., 2017).
Biological Screening for Various Activities
- Guna et al. (2009) synthesized similar compounds and screened them for biological activity against bacteria and fungi, underlining the diverse potential of such chemicals (Guna et al., 2009).
Development of CGRP Receptor Antagonists
- Cann et al. (2012) discuss the development of a potent CGRP receptor antagonist, demonstrating the potential therapeutic applications of related compounds (Cann et al., 2012).
Dopamine Receptor Ligand Development
- Leopoldo et al. (2002) conducted a study on derivatives of similar compounds as dopamine receptor ligands, which could be relevant for neurological research (Leopoldo et al., 2002).
Antimicrobial and Molecular Docking Studies
- Patil et al. (2021) synthesized piperazine derivatives and evaluated their antimicrobial activity, providing insights into potential antimicrobial applications (Patil et al., 2021).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-7-5-4-6-14(15)19/h4-7,12H,3,8-11H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOGBVJZWRWLMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2375187.png)

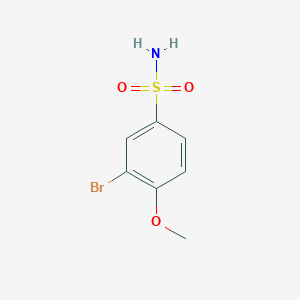

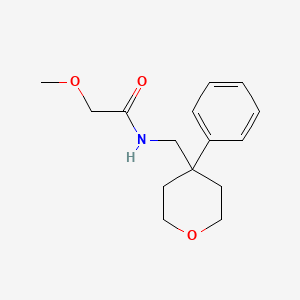
![2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2375195.png)

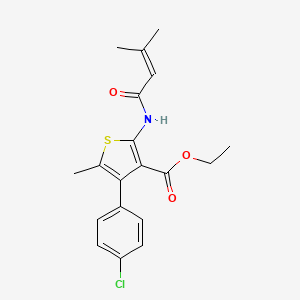
![3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2375200.png)
![N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2375201.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)

